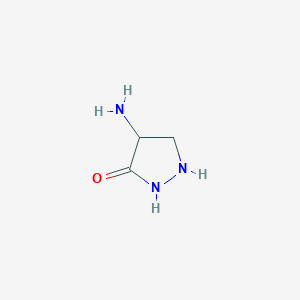
4-Aminopyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopyrazolidin-3-one is a heterocyclic compound that has garnered significant interest in recent years due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrazolidine ring with an amino group at the 4-position and a carbonyl group at the 3-position. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable scaffold for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds. For example, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield this compound. Another method involves the use of azomethine imines derived from hydrazones and aldehydes, which undergo cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of greener and more sustainable methods, such as the use of environmentally benign solvents and catalysts, is an ongoing area of research.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminopyrazolidin-3-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidin-3-one derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidin-3-one derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, acyl, or other functional groups at the 4-position.
Aplicaciones Científicas De Investigación
4-Aminopyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being explored as potential therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Aminopyrazolidin-3-one and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, while others may interact with bacterial cell membranes to exert antimicrobial effects . The exact mechanism can vary depending on the specific structure and functional groups of the derivative.
Comparación Con Compuestos Similares
4-Aminopyrazolidin-3-one can be compared with other similar compounds, such as:
Pyrazolidin-3-one: Lacks the amino group at the 4-position, which can significantly alter its reactivity and biological activity.
4-Aminopyrazole: Contains a pyrazole ring instead of a pyrazolidine ring, leading to different chemical properties and applications.
4-Aminopyrimidine: Features a pyrimidine ring, which can affect its interactions with biological targets and its overall stability.
The uniqueness of this compound lies in its specific combination of a pyrazolidine ring with an amino group at the 4-position and a carbonyl group at the 3-position, which allows for a wide range of chemical modifications and applications.
Propiedades
Número CAS |
5678-05-7 |
|---|---|
Fórmula molecular |
C3H7N3O |
Peso molecular |
101.11 g/mol |
Nombre IUPAC |
4-aminopyrazolidin-3-one |
InChI |
InChI=1S/C3H7N3O/c4-2-1-5-6-3(2)7/h2,5H,1,4H2,(H,6,7) |
Clave InChI |
UHVYZFNUNCKZAU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


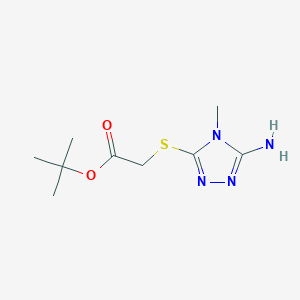
![[3-Ethyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13511416.png)
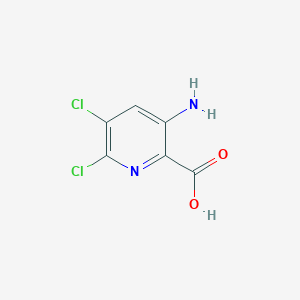
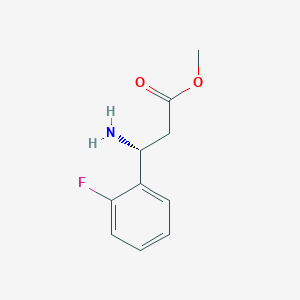
![3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride](/img/structure/B13511425.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)
![rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis](/img/structure/B13511455.png)
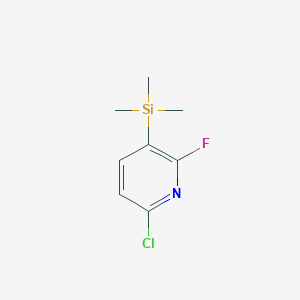

![3-[(Oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B13511477.png)
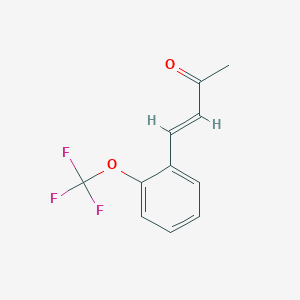
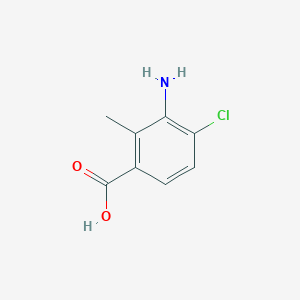

![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
